![molecular formula C8H3Br2F2N B1410395 4,6-Dibromo-2,3-difluorophenylacetonitrile CAS No. 1804939-10-3](/img/structure/B1410395.png)
4,6-Dibromo-2,3-difluorophenylacetonitrile
Overview
Description
“4,6-Dibromo-2,3-difluorophenylacetonitrile” is a chemical compound with the IUPAC name 2-(4-bromo-2,3-difluorophenyl)acetonitrile . It has a molecular weight of 232.03 . The compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of “4,6-Dibromo-2,3-difluorophenylacetonitrile” is represented by the formula C8H4BrF2N . The InChI code for this compound is 1S/H3N/h1H3 and the InChI key is QGZKDVFQNNGYKY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“4,6-Dibromo-2,3-difluorophenylacetonitrile” is a solid at room temperature . It has a molecular weight of 232.03 .Scientific Research Applications
Synthesis and Chemical Applications
One-Pot Synthesis Methods
4,6-Dibromo-2,3-difluorophenylacetonitrile is related to compounds like 2,4-difluorophenylacetonitrile which are synthesized through one-pot methods involving reduction, chlorination, and cyanation. These methods are noted for their practicality and scalability, indicating the potential utility of similar compounds in chemical synthesis and industrial applications (Li Han-wei, 2009).
Electrochemical Oxidation Studies
Compounds structurally related to 4,6-Dibromo-2,3-difluorophenylacetonitrile, like 4-bromoaniline, 2,4-dibromoaniline, and others, have been studied for their electrochemical oxidation in solutions like acetonitrile. The research highlights the role of substituents and the formation of complex molecules with potential applications in material science or chemistry (M. Kádár et al., 2001).
Synthesis of Complex Molecules
The compound is structurally akin to molecules that are utilized in the synthesis of complex structures with biological activity and drug discovery applications. The research underscores the importance of such compounds in building complex molecules for diverse applications (Y. E. Ryzhkova et al., 2021).
Material Science and Engineering
Photochemical Applications
Related compounds are used in the development of new materials and techniques like vat photopolymerization 3D printing under visible light. This demonstrates the role of such compounds in innovating manufacturing and material processing techniques (P. Fiedor et al., 2020).
Crystal Structure Analysis
The structural analogs of 4,6-Dibromo-2,3-difluorophenylacetonitrile are used in crystallography to understand the nonclassical noncovalent interactions which are crucial in the design and development of new materials and compounds (M. AlDamen & S. Haddad, 2011).
Safety and Hazards
The compound is labeled with the signal word “Warning” and has the hazard statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
2-(4,6-dibromo-2,3-difluorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2F2N/c9-5-3-6(10)8(12)7(11)4(5)1-2-13/h3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAAAEQXRULOJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)F)CC#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501246157 | |
Record name | Benzeneacetonitrile, 4,6-dibromo-2,3-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501246157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dibromo-2,3-difluorophenylacetonitrile | |
CAS RN |
1804939-10-3 | |
Record name | Benzeneacetonitrile, 4,6-dibromo-2,3-difluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1804939-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetonitrile, 4,6-dibromo-2,3-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501246157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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